

The Environmental Fate of 1,1,3-Trichlorobutane: A Technical Guide

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Compound of Interest

Compound Name: **1,1,3-Trichlorobutane**

Cat. No.: **B076395**

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Executive Summary

1,1,3-Trichlorobutane is a chlorinated hydrocarbon whose environmental fate is of concern due to the persistence and potential toxicity of similar compounds. This technical guide provides a comprehensive overview of the current understanding of the environmental distribution and transformation of **1,1,3-trichlorobutane**. Due to a lack of specific experimental data for this compound, this guide leverages data from structurally similar chemicals and predictive models to estimate its environmental behavior. The primary routes of its environmental degradation are expected to be biotic processes, including reductive dechlorination under anaerobic conditions and co-metabolism under aerobic conditions. Abiotic degradation through hydrolysis and photolysis is anticipated to be slow. The compound is predicted to have moderate mobility in soil and a potential for bioaccumulation. This guide details the likely degradation pathways, provides summaries of relevant experimental protocols for assessing its environmental fate, and presents estimated physicochemical and ecotoxicological properties.

Introduction

Chlorinated alkanes are a class of synthetic organic compounds that have seen wide industrial use, leading to their distribution in the environment. Understanding the environmental fate of these compounds is critical for assessing their potential risks to ecosystems and human health. This guide focuses specifically on **1,1,3-trichlorobutane**, providing an in-depth analysis of its

expected behavior in various environmental compartments. Given the limited availability of direct experimental data, this document relies on established knowledge of similar chlorinated hydrocarbons and computational predictions to build a comprehensive profile.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes key properties for **1,1,3-trichlorobutane**, combining available data with estimated values.

Property	Value	Unit	Source
Molecular Formula	C ₄ H ₇ Cl ₃	-	--INVALID-LINK--
Molecular Weight	161.46	g/mol	[1] [2]
CAS Registry Number	13279-87-3	-	[1] [2]
Boiling Point	152 - 154	°C	[1] [3]
Density	1.2514	g/cm ³ at 25°C	[1]
Log Octanol-Water (log K _{ow})	2.807	-	[2]
Water Solubility (log S)	-2.68	log(mol/L)	[2]
Vapor Pressure	Estimated	Pa	-
Henry's Law Constant	Estimated	Pa·m ³ /mol	-

Note: Values for Vapor Pressure and Henry's Law Constant are not readily available and would require estimation using predictive models such as EPI Suite™.

Environmental Fate and Transport

The environmental fate of **1,1,3-trichlorobutane** is determined by a combination of transport and transformation processes.

Transport

Mobility in Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, resulting in lower mobility. Based on its estimated log Kow of 2.807, **1,1,3-trichlorobutane** is expected to have a moderate Koc value, suggesting it may have some mobility in soil and could potentially leach into groundwater.

Transformation and Degradation

The persistence of **1,1,3-trichlorobutane** in the environment is dependent on its susceptibility to abiotic and biotic degradation processes.

Hydrolysis: Chlorinated alkanes can undergo hydrolysis, a reaction with water that can lead to their degradation. However, for many chlorinated alkanes, this process is generally slow under typical environmental pH and temperature conditions. The rate of hydrolysis for **1,1,3-trichlorobutane** is not experimentally determined but is expected to be a minor degradation pathway.

Photolysis: Direct photolysis, or degradation by sunlight, is not expected to be a significant degradation pathway for **1,1,3-trichlorobutane** in water as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it may be subject to indirect photolysis through reactions with hydroxyl radicals.

Biodegradation is expected to be the primary mechanism for the breakdown of **1,1,3-trichlorobutane** in the environment. Both aerobic and anaerobic processes can contribute to its degradation.

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and some groundwater environments, **1,1,3-trichlorobutane** is likely to undergo reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process can lead to the formation of less chlorinated butanes and ultimately to butane, which can be further mineralized.

Aerobic Degradation: In the presence of oxygen, **1,1,3-trichlorobutane** may be degraded through co-metabolism. This occurs when microorganisms, while utilizing another primary

substrate for growth, produce enzymes that can fortuitously degrade the chlorinated compound. Monooxygenase enzymes are known to play a key role in the aerobic co-metabolism of chlorinated alkanes.[4][5]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF). With a log K_{ow} of 2.807, **1,1,3-trichlorobutane** has a moderate potential for bioaccumulation in aquatic organisms.

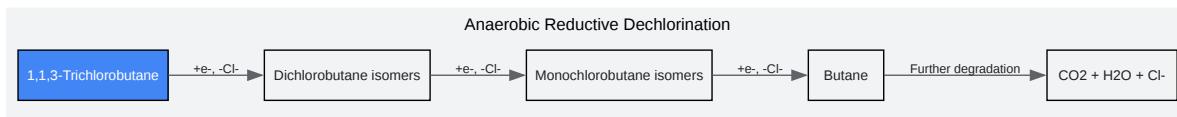
Estimated Environmental Fate Data

The following table summarizes estimated environmental fate parameters for **1,1,3-trichlorobutane**. These values are derived from quantitative structure-activity relationship (QSAR) models and data for analogous compounds and should be used as screening-level estimates.

Parameter	Estimated Value	Unit	Method of Estimation
Atmospheric Half-Life	Days to weeks	-	Reaction with hydroxyl radicals
Aqueous Hydrolysis Half-Life	Years	-	Based on similar chlorinated alkanes
Aqueous Photolysis Half-Life	Not significant	-	Lack of chromophores
Aerobic Biodegradation Half-Life	Weeks to months	-	Based on short-chain chlorinated alkanes
Anaerobic Biodegradation Half-Life	Weeks to months	-	Based on short-chain chlorinated alkanes
Soil Sorption Coefficient (Koc)	100 - 500	L/kg	Estimated from log Kow
Bioconcentration Factor (BCF)	50 - 200	L/kg	Estimated from log Kow

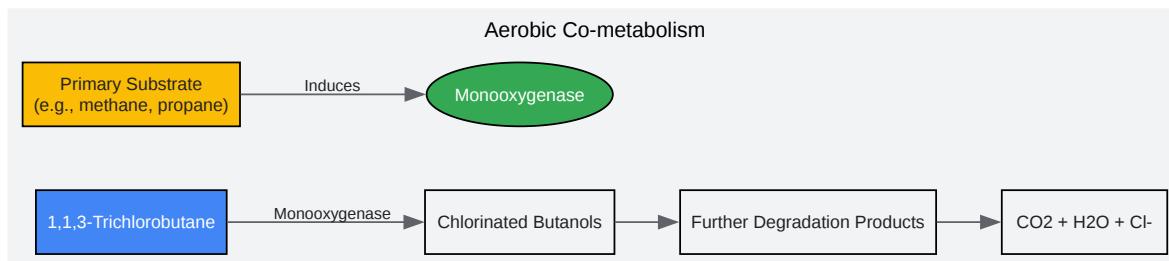
Degradation Pathways and Experimental Workflows

The following diagrams illustrate the predicted degradation pathways for **1,1,3-trichlorobutane** and a general workflow for assessing its environmental fate.



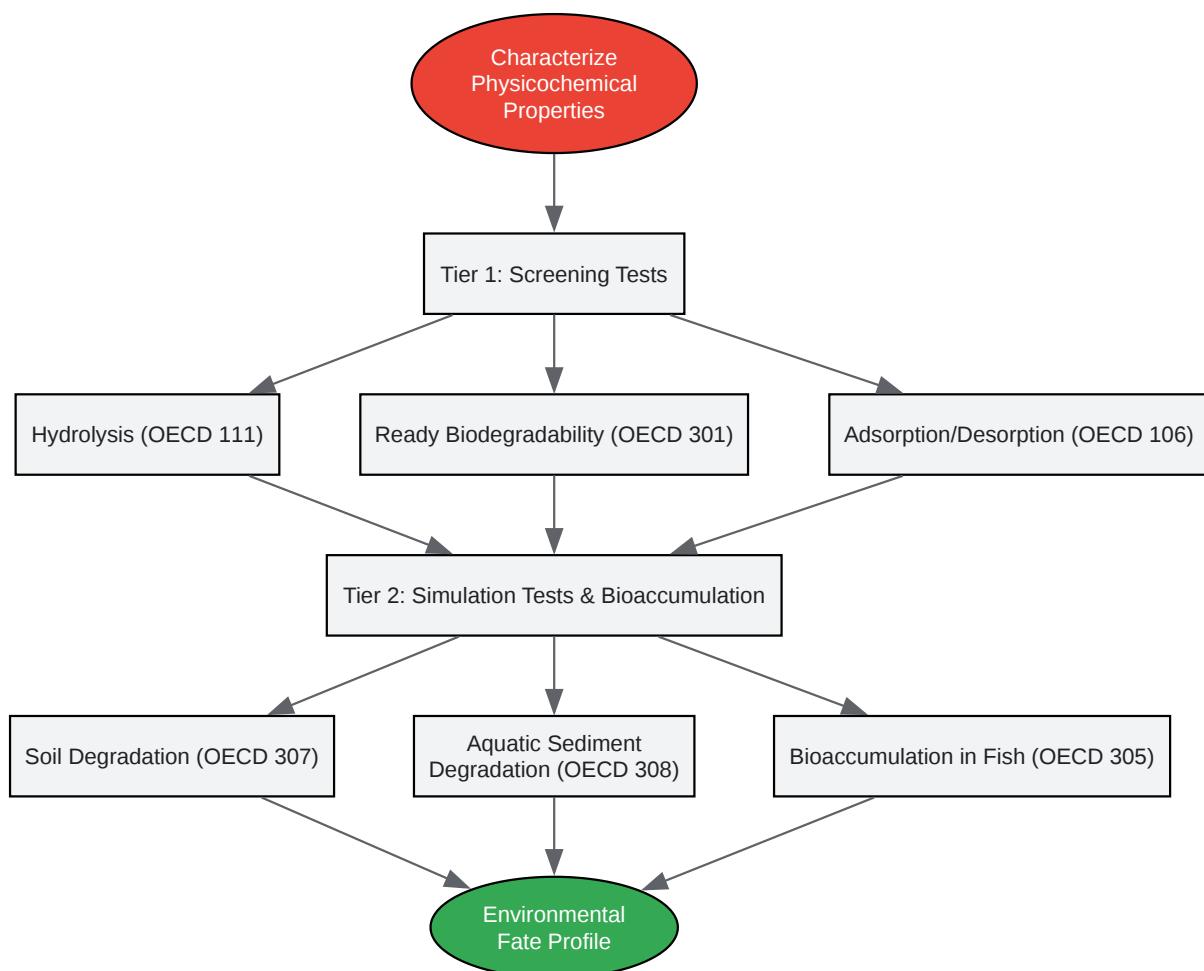
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Caption: Predicted anaerobic degradation pathway of **1,1,3-trichlorobutane**.



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Caption: Predicted aerobic co-metabolic pathway of **1,1,3-trichlorobutane**.



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